An In-depth Technical Guide to the Physicochemical Properties of Substituted Nitroindazoles for Pharmaceutical Research
An In-depth Technical Guide to the Physicochemical Properties of Substituted Nitroindazoles for Pharmaceutical Research
For the Attention of Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: This guide addresses the query for 1H-Indazole, 6-methyl-3-nitro- . It is critical to establish at the outset that this specific isomer is not widely characterized in current scientific literature or commercial catalogs. However, the structurally related and isomeric compound, 3-Methyl-6-nitro-1H-indazole (CAS: 6494-19-5) , is a well-documented and pivotal intermediate in pharmaceutical synthesis, particularly for the oncology therapeutic, Pazopanib.[1][2]
Given its significance and the high probability that it is the compound of interest for drug development professionals, this guide will provide a comprehensive overview of the physicochemical properties, synthesis, and analysis of 3-Methyl-6-nitro-1H-indazole . We will begin by clarifying the structural distinctions between these isomers.
Structural Elucidation: Isomer Distinction
The precise positioning of functional groups on the indazole core is critical for chemical reactivity and biological activity. The user-specified "6-methyl-3-nitro" isomer and the widely-used "3-methyl-6-nitro" isomer differ in the placement of the methyl and nitro groups on the bicyclic ring structure. This fundamental difference impacts the molecule's electronic properties, potential for hydrogen bonding, and overall topology, which in turn dictates its behavior in both chemical reactions and biological systems.
Diagram 1: Structural Comparison of Indazole Isomers
A direct visual comparison of the requested versus the well-documented isomer.
Physicochemical Properties of 3-Methyl-6-nitro-1H-indazole
This compound typically presents as a yellow to brown solid powder.[3] Its core physicochemical characteristics are summarized below, providing a foundational dataset for experimental design, formulation development, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 6494-19-5 | [3][4][5] |
| Molecular Formula | C₈H₇N₃O₂ | [3][4][5] |
| Molecular Weight | 177.16 g/mol | [3][4][5] |
| Appearance | Yellow to brown solid powder | [2][3] |
| Melting Point | 184-188 °C | [3][5] |
| Boiling Point (Predicted) | 384.9 ± 22.0 °C | [1][5] |
| Density (Predicted) | 1.437 g/cm³ | [1][5] |
| pKa (Predicted) | 12.41 ± 0.30 | [6] |
| LogP (Computed) | 1.8 | [4] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [2] |
| Storage Conditions | Store sealed in a dry environment at < -4°C. | [3] |
Synthesis and Mechanistic Considerations
3-Methyl-6-nitro-1H-indazole is a synthetic intermediate, and its preparation is a key step in multi-step syntheses of more complex molecules.[1] Several synthetic routes are reported in the literature, primarily involving the cyclization of a substituted aniline derivative.[7][8]
Synthesis via Diazotization of 2-Amino-4-nitrotoluene
A prevalent and well-established method involves the diazotization of an aniline derivative, such as 2-ethyl-5-nitroaniline or 2-methyl-5-nitroaniline, followed by an intramolecular cyclization.[2] The choice of starting material and reaction conditions is dictated by factors like commercial availability, yield, and scalability.
Diagram 2: Synthetic Workflow via Diazotization
A simplified workflow for the synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures.[2][7]
Safety Precaution: This synthesis involves toxic and potentially carcinogenic reagents. All steps must be conducted by trained personnel within a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2]
Materials:
-
2-Ethyl-5-nitroaniline (1.0 eq)
-
Glacial Acetic Acid (approx. 40 mL per gram of starting material)
-
Sodium Nitrite (NaNO₂) (1.0 eq)
-
Deionized Water
-
Hexane
-
Ethyl Acetate
Procedure:
-
Dissolution: Dissolve 2-ethyl-5-nitroaniline in glacial acetic acid in a suitable reaction vessel.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step as the subsequent diazotization reaction is exothermic. Maintaining a low temperature prevents the decomposition of the unstable diazonium salt intermediate.[2]
-
Diazotization: Prepare a solution of sodium nitrite in a minimal amount of water. Add this solution "all at once" to the cooled reaction mixture. A rapid addition is often preferred to ensure uniform formation of the diazonium salt and prevent side reactions that can occur with slow addition.[2] Stirring is continued, ensuring the temperature does not exceed 25 °C.
-
Cyclization: After the initial reaction period (e.g., 15 minutes), the mixture is typically allowed to stand at room temperature for an extended period (up to 3 days) to ensure the intramolecular cyclization is complete.[2][7]
-
Work-up: The reaction mixture is concentrated under reduced pressure to remove the acetic acid. The resulting residue is treated with water and stirred to precipitate the crude product.[7]
-
Purification: The crude solid is collected by filtration and washed with cold water. For higher purity, the product can be further purified by column chromatography on silica gel, often using a hexane/ethyl acetate solvent system.[7] A reported yield for this method is approximately 40.5%.[7]
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a primary tool for structural confirmation. For 3-Methyl-6-nitro-1H-indazole, the spectrum provides characteristic signals for the aromatic protons and the methyl group.
A patent describing a subsequent methylation reaction provides ¹H NMR data for the starting material, 3-methyl-6-nitro-1H-indazole, in DMSO-d₆. The key signals are a singlet for the methyl group (CH₃) at approximately 2.67 ppm and distinct signals for the three aromatic protons on the indazole ring.[9] Another source provides the following data in the same solvent: a singlet for the methyl protons at 2.67 ppm, a singlet for the N-H proton at 8.51 ppm, and two doublets for the aromatic protons at 7.71 ppm and 7.93 ppm.[9]
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final product. Commercial suppliers often guarantee a purity of ≥ 99% as determined by HPLC.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The expected monoisotopic mass is 177.0538 g/mol .[4]
Safety, Handling, and Storage
Proper handling of 3-Methyl-6-nitro-1H-indazole is essential due to its potential hazards.
-
Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[4][10]
-
GHS Hazard Statements: H302, H312, H315, H319, H332.[4]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid generating dust. All personal contact, including inhalation and skin/eye contact, should be avoided through the use of appropriate PPE.[2]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.[5] Long-term storage at refrigerated temperatures (< -4°C) is recommended.[3]
Applications in Research and Drug Development
The primary and most significant application of 3-Methyl-6-nitro-1H-indazole is as a key starting material in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[1] The synthetic pathway involves the reduction of the nitro group to an amine, followed by methylation steps.[1]
Beyond this specific application, its structure makes it a valuable building block in medicinal chemistry for creating a variety of heterocyclic compounds. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide range of chemical modifications. The indazole core itself is a privileged scaffold in drug discovery, known to interact with various biological targets.[1][3]
Conclusion
While the specifically requested isomer, 1H-Indazole, 6-methyl-3-nitro-, remains elusive in the chemical literature, its close and commercially vital relative, 3-Methyl-6-nitro-1H-indazole , presents a rich subject for a technical guide. Its well-defined physicochemical properties, established synthetic routes, and critical role in the production of life-saving therapeutics underscore its importance to the research and drug development community. The data, protocols, and safety information compiled in this guide provide a robust foundation for scientists working with this versatile chemical intermediate.
References
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NIST. (n.d.). 1H-Indazole, 6-nitro-. In NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]
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1PlusChem. (n.d.). 1-Methyl-6-nitro-1H-indazole. Retrieved February 23, 2026, from [Link]
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PubChem. (n.d.). 3-Methyl-6-nitro-1H-indazole. Retrieved February 23, 2026, from [Link]
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Liskon Biological. (2025, January 16). Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole. Retrieved February 23, 2026, from [Link]
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PMC. (n.d.). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Retrieved February 23, 2026, from [Link]
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EPA. (2025, October 15). 1H-Indazole, 6-nitro- Properties. Retrieved February 23, 2026, from [Link]
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Liskon Biological. (2025, February 7). Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). CN103319410B - A kind of synthetic method of indazole compound.
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PubChem. (n.d.). 6-Methyl-5-nitro-1H-indazole. Retrieved February 23, 2026, from [Link]
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